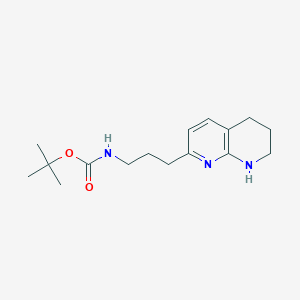

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

Description

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine is a synthetic intermediate featuring a bicyclic 1,8-naphthyridine core modified with a propyl chain bearing a tert-butoxycarbonyl (Boc)-protected amine. This compound is pivotal in medicinal chemistry for designing integrin antagonists and other therapeutic agents. The Boc group enhances solubility and stability during synthesis, enabling downstream deprotection for functionalization .

Propriétés

IUPAC Name |

tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWFILDWHJGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine typically involves the following steps:

Formation of the Tetrahydro-1,8-naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-1,8-naphthyridine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the Boc-protected amino group or the naphthyridine core, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine N-oxides, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

The applications of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine are not explicitly detailed within the provided search results. However, the information available allows for an understanding of its properties, related compounds, and potential research avenues.

Basic Information and Properties

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine, also known as tert-butyl 3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propylcarbamate, has the CAS number 227751-86-2 . Its molecular formula is C16H25N3O2, and its molecular weight is 291.3886 . The compound can be purchased from chemical suppliers such as Combi-Blocks Inc. and eMolecules . It has a molecular formula of C16H25N3O2 and a molecular weight of 291.4 .

1,8-Naphthyridine Derivatives: Biological Activities

1,8-Naphthyridine derivatives have a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . They also have potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression . Furthermore, they have demonstrated anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities . 1,8-Naphthyridine derivatives can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains .

Tetrahydroquinolines and Potential Applications

Tetrahydroquinolines, which are structurally related, are important synthetic targets due to their presence in natural products and medicinal agents . Some tetrahydroquinolines are being evaluated for use in the treatment of HIV and as agents to slow the onset of Alzheimer’s disease . One is also undergoing testing as an antimalarial agent . Additionally, some have demonstrated activity as cholesterol ester transfer protein (CETP) inhibitors and may be useful for ameliorating hypercholesterolipidemia . One derivative is a neuroprotective agent with the potential to minimize ischemic nerve damage following a stroke or heart attack .

Mécanisme D'action

The mechanism of action of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further biochemical interactions.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Core : 5,6,7,8-Tetrahydro-1,8-naphthyridine provides a rigid bicyclic scaffold with nitrogen atoms at positions 1 and 8, facilitating hydrogen bonding in biological targets .

- Substituent: The 3-(Boc-amino)-propyl side chain introduces steric bulk and modulates pharmacokinetic properties, such as bioavailability and metabolic resistance .

Synthetic Relevance :

The compound is synthesized via reductive amination or phosphonate-based coupling, as seen in related naphthyridine derivatives (e.g., –2). For example, tert-butyl 3-formylazetidine-1-carboxylate is used to introduce Boc-protected amines, followed by deprotection to yield active pharmacophores .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares the target compound with structurally related naphthyridine derivatives:

Pharmacological and Functional Differences

- MK-0429: Unlike the Boc-protated derivative, MK-0429 incorporates an imidazolidinone group, enhancing binding to αvβ3/αvβ6 integrins with IC₅₀ values <10 nM. This modification improves oral bioavailability and in vivo efficacy in osteoporosis and cancer models .

- 7-(3-(Azetidin-3-yl)propyl) Derivative : Replacing the Boc group with an azetidine ring (a constrained amine) increases metabolic stability and potency against αvβ6 integrins (IC₅₀ = 2.3 nM) .

- Propylamine Derivative : The absence of a Boc or azetidine group reduces steric hindrance, making it suitable for blood-brain barrier penetration in neurological targets .

Integrin Antagonism

Naphthyridine derivatives are prominent in targeting integrins involved in angiogenesis and metastasis. The Boc-protected compound serves as a precursor to MK-0429, which reduces melanoma metastasis in preclinical models by >50% at 10 mg/kg doses .

Bioavailability Optimization

Modifications such as fluorination (e.g., 45 in ) or azetidine incorporation () enhance oral bioavailability. For instance, compound 46 achieves 77% yield with improved plasma stability (t₁/₂ > 6 hours) .

Activité Biologique

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine, also known as tert-butyl (3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)carbamate (CAS: 227751-86-2), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula: C16H25N3O2

- Molar Mass: 291.39 g/mol

- CAS Number: 227751-86-2

Biological Activity Overview

The biological activity of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study evaluating a series of naphthyridine compounds demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with modifications at the naphthyridine core showed enhanced efficacy against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of naphthyridine derivatives have been explored in vitro. In one study, compounds similar to 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells with IC50 values ranging from 10 to 50 µM .

Enzyme Inhibition

Another area of investigation involves the inhibition of specific enzymes by this compound. For instance, it has been reported that naphthyridine derivatives can inhibit the activity of certain kinases involved in cancer progression. The inhibition mechanism appears to be competitive and involves binding to the ATP site of the enzyme .

Case Study 1: Antimicrobial Efficacy

A recent study published in Molecules highlighted the synthesis and evaluation of various naphthyridine derivatives for their antimicrobial activity. The study found that the introduction of a Boc-amino group significantly increased the compound's solubility and bioavailability, enhancing its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine | Staphylococcus aureus | 16 µg/mL |

Case Study 2: Anticancer Activity

In a pharmacological evaluation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that the compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Q & A

Basic Question

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. For example, in 1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, the Boc group’s protons were observed at δ 1.25 ppm .

- IR Spectroscopy : The carbonyl stretch (C=O) of the Boc group appears at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For instance, a derivative with molecular formula C₁₈H₂₀N₂O₃ showed [M+H]⁺ at m/z 313.1 .

What strategies optimize the yield of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine in multi-step syntheses?

Advanced Question

Optimization involves:

Stepwise Protection : Protect the naphthyridine core’s reactive sites (e.g., amines) before introducing the Boc-amino-propyl group to avoid side reactions .

Catalyst Screening : Use Pd/C or Raney Ni for hydrogenation steps, as shown in (35–44% yield for tetrahydro-naphthyridine synthesis).

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Boc acylation efficiency compared to CH₂Cl₂ .

Basic Question

- Solubility : The Boc group enhances solubility in organic solvents (e.g., DMSO, CHCl₃) due to its hydrophobic tert-butyl moiety. For example, Boc-protected derivatives in were fully soluble in DMSO, aiding purification .

- Reactivity : The Boc group stabilizes intermediates against oxidation but requires acidic conditions (e.g., TFA) for deprotection. notes that Boc removal before biological testing is critical for activity .

How does the substitution pattern on the naphthyridine core affect biological activity, and what in silico methods predict this?

Advanced Question

- Positional Effects : The Boc-amino-propyl group at C2 (vs. C3) enhances binding to hydrophobic pockets in target proteins. showed that 5-amino-triazolo-naphthyridines with substituents at C8 exhibited anti-inflammatory activity (IC₅₀ = 1.2 μM) .

- In Silico Tools :

- Molecular Docking : AutoDock Vina predicts binding affinities using PDB structures (e.g., COX-2 for anti-inflammatory activity).

- QSAR Models : Correlate substituent electronegativity and steric bulk with activity. For example, logP values >3.5 improved membrane permeability in naphthyridine carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.